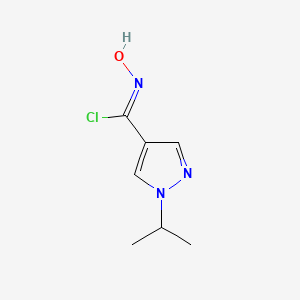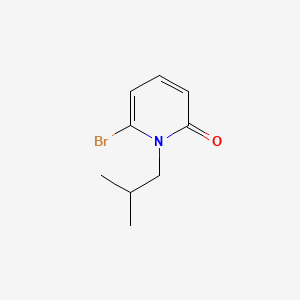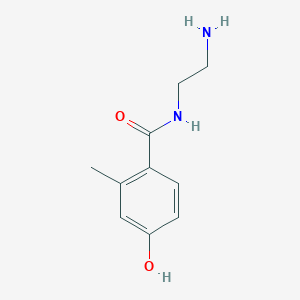
(4-Amino-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone, hydrochloride
Vue d'ensemble
Description
(4-Amino-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone, hydrochloride, also known as 4-MMP, is a synthetic compound of the class of piperazine derivatives. It is a white crystalline powder that is soluble in water and has a molecular weight of 358.9 g/mol. 4-MMP is a versatile compound that has been used in a variety of scientific and research applications, including drug synthesis, pharmacological studies, and biochemical and physiological studies.
Applications De Recherche Scientifique
1. Imaging in Parkinson's Disease
- Application : Synthesis of [11C]HG-10-102-01, a potential PET (Positron Emission Tomography) agent for imaging the LRRK2 enzyme in Parkinson's disease.
- Details : This compound was synthesized and used to prepare the target tracer [11C]HG-10-102-01 with high radiochemical yield and purity for potential application in imaging studies related to Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
2. Antifungal Activity
- Application : Synthesis and evaluation of derivatives for antifungal activity.
- Details : Novel derivatives were synthesized, showing promising effects on antifungal activity, indicating potential applications in the development of antifungal agents (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013).
3. In Vitro Metabolism
- Application : Understanding the in vitro metabolism of legal highs.
- Details : This compound was synthesized as part of a study on new psychoactive substances (NPS), providing insights into the metabolism of such compounds (Power, Scott, Gardner, McAteer, O'Brien, Brehon, Talbot, & Kavanagh, 2014).
4. Synthesis and Molecular Docking
- Application : Study of novel compound synthesis, DFT calculation, and molecular docking for antiviral activity.
- Details : The compound was synthesized and analyzed for stability, intermolecular charge transfer, and potential antiviral activity using molecular docking (FathimaShahana & Yardily, 2020).
5. Antimicrobial Activity
- Application : Synthesis and evaluation of derivatives for antimicrobial activity.
- Details : Derivatives of the compound were synthesized and showed interesting antimicrobial activity, suggesting potential applications in creating new antimicrobial agents (Chaudhari, 2012).
Propriétés
IUPAC Name |
(4-amino-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-15-5-7-16(8-6-15)13(17)10-3-4-11(14)12(9-10)18-2;/h3-4,9H,5-8,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVSSGPYGJDMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine](/img/structure/B1411790.png)

![1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid](/img/structure/B1411797.png)
![N-[(3-chloro-4-methylphenyl)methyl]cyclobutanamine](/img/structure/B1411798.png)


![tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B1411802.png)



![2-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B1411806.png)
